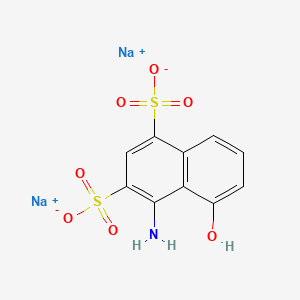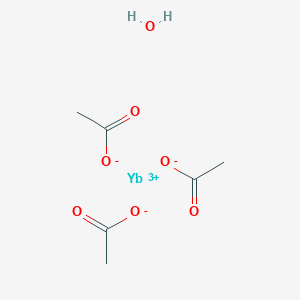![molecular formula C17H27N3O8SSi B12800421 1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) is a synthetic nucleoside analogue. This compound is notable for its unique structural features, which include a spiro linkage and tert-butyldimethylsilyl protection. It has garnered interest in the field of medicinal chemistry due to its potential antiviral properties, particularly against HIV-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) involves multiple steps:
Protection of the xylofuranosyl moiety: The hydroxyl groups of the xylofuranosyl moiety are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the spiro linkage: The protected xylofuranosyl uracil is reacted with an appropriate oxathiole derivative to form the spiro linkage.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
(1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide): undergoes several types of chemical reactions:
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Substitution reagents: Such as fluoride ions for the removal of tert-butyldimethylsilyl groups.
Major Products
The major products formed from these reactions include oxidized derivatives and deprotected nucleosides .
Aplicaciones Científicas De Investigación
(1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide): has several scientific research applications:
Mecanismo De Acción
The mechanism by which (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) exerts its antiviral effects involves inhibition of viral replication. The compound targets the reverse transcriptase enzyme of HIV-1, preventing the synthesis of viral DNA from RNA . This inhibition is achieved through binding to the enzyme’s active site, thereby blocking its activity .
Comparación Con Compuestos Similares
Similar Compounds
- (1-(2’,5’-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide)
- (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-ribofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide)
Uniqueness
The uniqueness of (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) lies in its specific structural features, such as the spiro linkage and the tert-butyldimethylsilyl protection, which contribute to its stability and reactivity .
Propiedades
Fórmula molecular |
C17H27N3O8SSi |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H27N3O8SSi/c1-16(2,3)30(4,5)27-13-14(20-7-6-12(22)19-15(20)23)26-11(8-21)17(13)10(18)9-29(24,25)28-17/h6-7,9,11,13-14,21H,8,18H2,1-5H3,(H,19,22,23)/t11?,13-,14+,17?/m0/s1 |
Clave InChI |
WAZIMRXXVAWVLK-GODPOGMQSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H]1[C@@H](OC(C12C(=CS(=O)(=O)O2)N)CO)N3C=CC(=O)NC3=O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(OC(C12C(=CS(=O)(=O)O2)N)CO)N3C=CC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




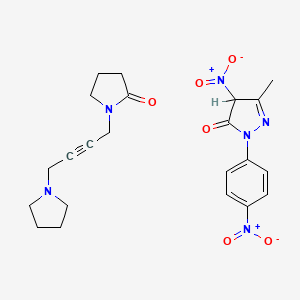

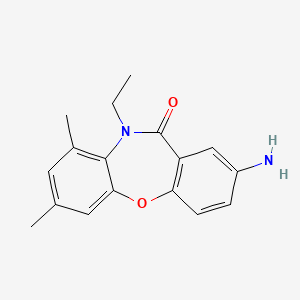
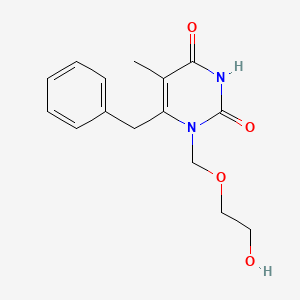
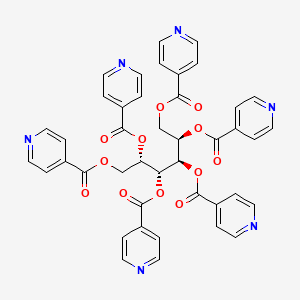

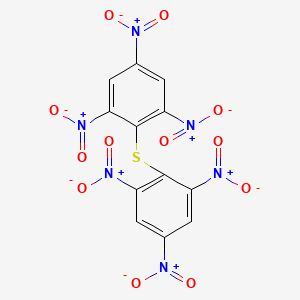
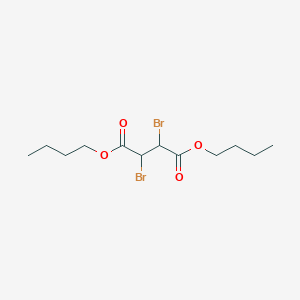
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
